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Compound of Interest |

(4-Chlorophenyl)(4-
Compound Name:
piperidinyl)methanol
CAS No.: 36938-75-7
Cat. No.: B1348785

CAS Number: 36938-75-7

Executive Summary

(4-Chlorophenyl)(4-piperidinyl)methanol (CAS: 36938-75-7) is a critical chiral building block
and pharmacophore in the synthesis of second-generation H1-antihistamines and neuroactive
ligands. Structurally, it consists of a piperidine ring substituted at the 4-position with an
exocyclic methanol group bearing a para-chlorophenyl moiety. This scaffold—often referred to
as an

-aryl-4-piperidinemethanol—serves as a structural anchor in drug discovery, particularly for
optimizing binding affinity to G-protein coupled receptors (GPCRSs) such as the Histamine H1
receptor and NMDA receptors.

This guide provides a definitive technical analysis of the compound, distinguishing it from its
isomer 4-(4-chlorophenyl)-4-hydroxypiperidine (Haloperidol metabolite), and outlines a robust,
self-validating synthetic protocol for its preparation.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6]
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The distinction between the target compound and its isomers is a frequent source of error in

procurement and synthesis. The table below establishes the definitive identity for CAS 36938-

75-7.
Parameter Technical Specification
IUPAC Name (4-Chlorophenyl)(piperidin-4-yl)methanol
CAS Number 36938-75-7

Common Synonyms

-(4-Chlorophenyl)-4-piperidinemethanol; MDL
16,455 derivative

C
Molecular Formula H

CINO
Molecular Weight 225.72 g/mol
SMILES OC(C1=CC=C(Cl)C=C1)C1CCNCC1
INChl Key UQGIFKXJSLUMSO-UHFFFAOYSA-N
Appearance White to off-white crystalline solid

pKa (Calculated)

~12.5 (Secondary alcohol), ~9.8 (Piperidine

nitrogen)

Solubility

Soluble in DMSO, Methanol, DCM; Sparingly

soluble in water
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Critical Note: Do not confuse with 4-(4-Chlorophenyl)piperidin-4-ol (CAS 39512-49-7), where
the hydroxyl group is attached directly to the piperidine ring. CAS 36938-75-7 possesses an
exocyclic alcohol, imparting greater conformational flexibility critical for PROTAC linker design

and antihistamine binding pockets.

Synthetic Methodology: Grighard Addition
Protocol[9]

The most reliable laboratory-scale synthesis involves the nucleophilic addition of a Grignard
reagent to an N-protected 4-formylpiperidine. This route minimizes side reactions and allows
for facile purification.

Retrosynthetic Analysis

The target molecule is disconnected at the exocyclic C-C bond between the methanol carbon
and the phenyl ring.

e Synthon A: 4-Chlorophenyl anion (Grignard reagent).

» Synthon B: N-Protected piperidine-4-carboxaldehyde (Electrophile).

Detailed Experimental Protocol

Step 1: Preparation of N-Boc-4-formylpiperidine

o Reagents: 4-Piperidinemethanol, Di-tert-butyl dicarbonate (Boc
O), Dess-Martin Periodinane (DMP).

o Rationale: The aldehyde is unstable if unprotected. The Boc group prevents amine
interference with the Grignard reagent.

Step 2: Grignard Addition (The Core Reaction)
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e Reagents: 4-Chlorophenylmagnesium bromide (1.0 M in THF), N-Boc-4-formylpiperidine,
Anhydrous THF.

e Protocol:

o

Flame-dry a 250 mL three-neck round-bottom flask under Argon.

Charge with N-Boc-4-formylpiperidine (1.0 eq) dissolved in anhydrous THF. Cool to -78°C
to suppress over-addition and side reactions.

Add 4-Chlorophenylmagnesium bromide (1.2 eq) dropwise over 30 minutes.
Process Control: Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot (

) should disappear.

Allow to warm to 0°C over 2 hours.
Quench: Slowly add saturated aqueous NH

Cl.

Workup: Extract with EtOAc (3x), wash with brine, dry over Na

SO

Purification: Flash chromatography (SiO

) yields the N-Boc protected intermediate.

Step 3: Deprotection

e Reagents: 4M HCI in Dioxane or TFA/DCM.

e Protocol: Treat the intermediate with 4M HCI in Dioxane at 0°C for 2 hours. Precipitate the

hydrochloride salt with diethyl ether or neutralize to obtain the free base.
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Synthetic Workflow Diagram
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Figure 1: Step-wise synthetic pathway from commercially available starting materials to the
target scaffold.

Therapeutic & Synthetic Utility[7][10][11]
Pharmacophore in Antihistamines

The (4-chlorophenyl)(4-piperidinyl)methanol motif is a simplified analog of the "benzhydryl
piperidine"” class of antihistamines. While drugs like Fexofenadine (MDL 16,455) utilize a
diphenyl-methanol moiety, the 4-chlorophenyl analog is used in Structure-Activity Relationship
(SAR) studies to probe the hydrophobic pocket of the H1 receptor.

e Binding Mechanism: The piperidine nitrogen (protonated at physiological pH) forms an ionic
bond with Asp107 in the H1 receptor. The 4-chlorophenyl group occupies a hydrophobic sub-
pocket, providing selectivity over muscarinic receptors.

PROTAC Linker Design

Recent developments in targeted protein degradation (PROTACS) utilize 4-substituted
piperidines as semi-rigid linkers. The exocyclic alcohol of CAS 36938-75-7 provides a unique
attachment point for E3 ligase ligands, allowing the piperidine nitrogen to be coupled to the
protein of interest (POI) ligand.

Structural Relationship Diagram[7]
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Figure 2: Mapping the compound's structural utility across different therapeutic classes.

Analytical Characterization & Safety
Quality Control Parameters

To ensure research integrity, the synthesized compound must meet the following criteria:
e HPLC Purity: >95% (Reverse phase C18, Acetonitrile/Water gradient).
¢ 1H NMR (DMSO-d6): Diagnostic signals include the methine doublet at

~4.3 ppm (CH-OH) and the piperidine ring protons at
1.2-3.0 ppm.

¢ Mass Spectrometry: [M+H]

peak at m/z 226.1/228.1 (characteristic 3:1 chlorine isotope pattern).

Safety & Handling (MSDS Summary)

e GHS Classification: Warning. Acute Toxicity (Oral), Skin Irritant.

¢ Handling: Use in a fume hood.[1] Avoid dust formation.
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o Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The secondary alcohol is
susceptible to oxidation if exposed to air/light over prolonged periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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